

SR-3029 Target Validation in Triple-Negative Breast Cancer: A Technical Guide

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Compound of Interest

Compound Name: SR-3029

Cat. No.: B15605462

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This technical guide provides an in-depth overview of the preclinical validation of **SR-3029** as a therapeutic agent for triple-negative breast cancer (TNBC). **SR-3029** is a potent and selective dual inhibitor of Casein Kinase 1 δ (CK1 δ) and Casein Kinase 1 ϵ (CK1 ϵ), with a promising anti-tumor profile in TNBC models characterized by CK1 δ overexpression.

Core Target and Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK1 δ and CK1 ϵ .^[1] In the context of triple-negative breast cancer, its primary mechanism of action involves the disruption of the Wnt/ β -catenin signaling pathway.^[2]^[3] A subset of TNBC tumors exhibits amplification and/or overexpression of CSNK1D, the gene encoding CK1 δ .^[3] In these "CK1 δ -high" cancers, the kinase acts as a critical driver of Wnt/ β -catenin signaling.^[2]

SR-3029's inhibition of CK1 δ leads to a reduction in the active, unphosphorylated form of β -catenin.^[2] This prevents the nuclear accumulation of β -catenin and subsequently inhibits the transcriptional activity of the β -catenin/T-cell factor (TCF) complex.^[2] The downstream effect is the repression of key Wnt target genes involved in cell proliferation and survival, such as CCND1 (encoding Cyclin D1), MYC, and CD44.^[2] This targeted disruption of a key oncogenic pathway ultimately triggers apoptosis and inhibits tumor growth in preclinical TNBC models.^[2]^[4]

Quantitative Efficacy Data

The preclinical efficacy of **SR-3029** has been demonstrated through both in vitro and in vivo studies. Below is a summary of key quantitative data.

In Vitro Potency and Selectivity

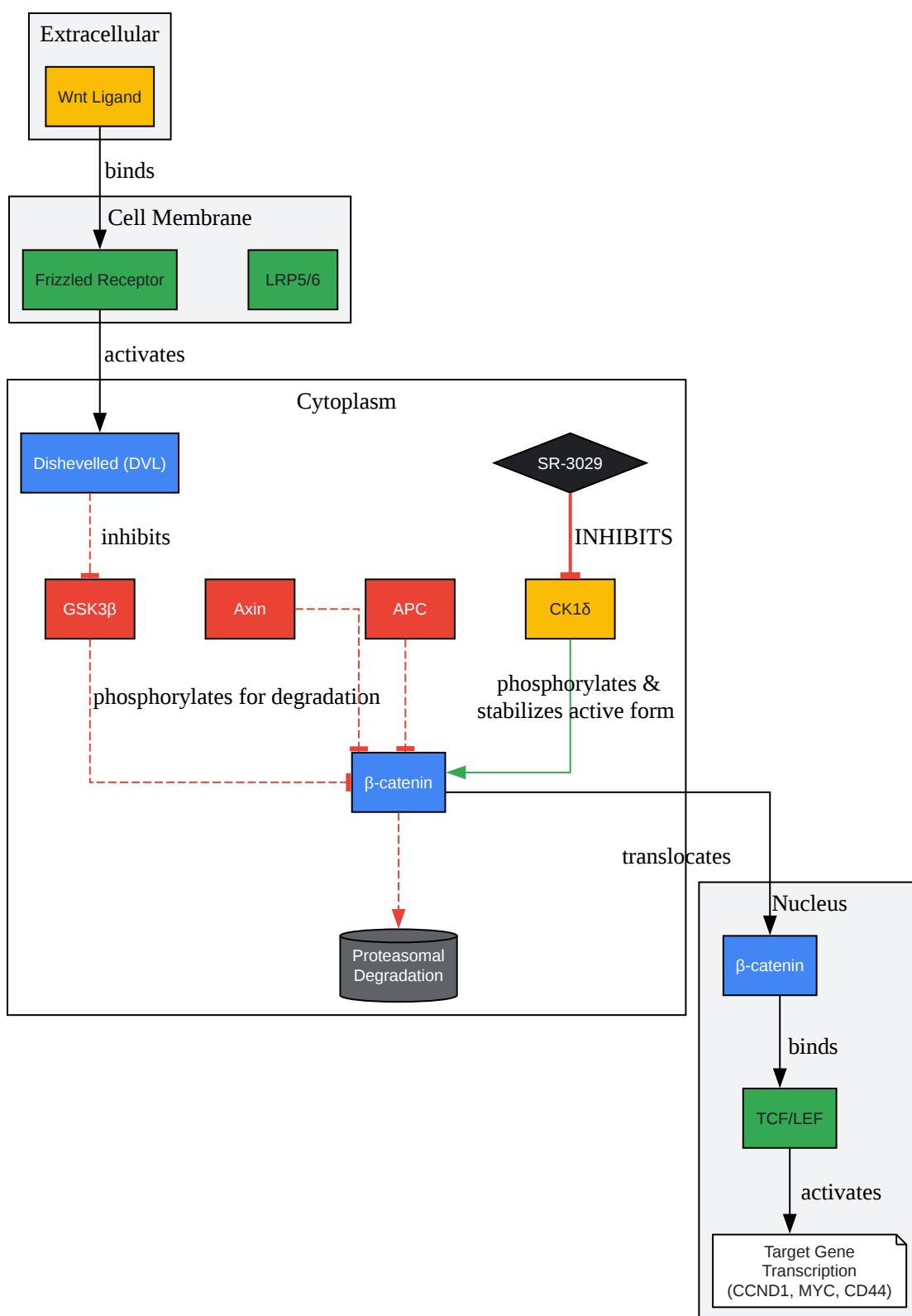
Parameter	Target/Cell Line	Value	Reference
IC ₅₀	CK1δ	44 nM	[1] [5]
CK1ε	260 nM	[1] [5]	
CDK4/cyclin D1	576 nM	[1]	
CDK4/cyclin D3	368 nM	[1]	
CDK6/cyclin D1	428 nM	[1]	
CDK6/cyclin D3	427 nM	[1]	
FLT3	3000 nM	[1]	
K _i	CK1δ/CK1ε	97 nM	[1]
EC ₅₀	MDA-MB-231 (TNBC)	5-70 nM	
MDA-MB-436 (TNBC)	5-70 nM	[2]	
MDA-MB-468 (TNBC)	5-70 nM	[2]	
A375 (Melanoma)	86 nM	[1]	

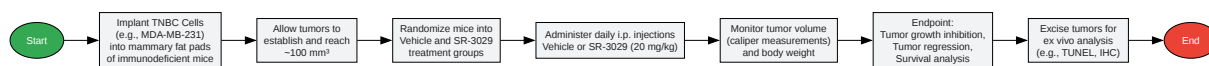
In Vivo Anti-Tumor Activity

Model Type	Cell Line/PDX Model	Treatment Regimen	Outcome	Reference
Orthotopic Xenograft	MDA-MB-231 (TNBC)	20 mg/kg daily i.p.	Marked impairment of tumor growth	[1][2]
Orthotopic Xenograft	MDA-MB-468 (TNBC)	20 mg/kg daily i.p.	Marked inhibition of tumor growth, tumor regression, increased lifespan	[1][2]
Orthotopic Xenograft	SKBR3 (HER2+)	20 mg/kg daily i.p.	Marked inhibition of tumor growth	[2]
Orthotopic Xenograft	BT474 (HER2+)	20 mg/kg daily i.p.	Marked inhibition of tumor growth	[1][2]
Patient-Derived Xenograft (PDX)	BMC-4013 (TNBC)	20 mg/kg daily i.p.	Significant inhibition of tumor growth, induction of apoptosis	[2]

Signaling Pathway and Drug Mechanism

The following diagram illustrates the Wnt/ β -catenin signaling pathway and the mechanism of action for **SR-3029** in CK1 δ -overexpressing TNBC cells.





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